molecular formula C22H28O8 B586662 MPAC CAS No. 931407-27-1

MPAC

Cat. No.: B586662
CAS No.: 931407-27-1
M. Wt: 420.458
InChI Key: PFECETFRFNZFKJ-NTUHNPAUSA-N
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Preparation Methods

The synthesis of MPAC involves several steps, starting from mycophenolic acid. The synthetic route typically includes esterification and etherification reactions under controlled conditions. Industrial production methods often employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

MPAC undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism of action of MPAC is closely related to that of mycophenolic acid. It inhibits inosine monophosphate dehydrogenase, leading to a decrease in guanosine nucleotide synthesis. This inhibition affects the proliferation of lymphocytes, thereby exerting immunosuppressive effects . The compound also undergoes enterohepatic recirculation, which can influence its pharmacokinetics .

Biological Activity

MPAC, or Multi-omic Pathway Analysis of Cancer, is a computational framework designed to integrate and analyze multi-omic data, particularly in the context of cancer research. This framework allows for the inference of biological pathway activities from various omic data types, including genomic, transcriptomic, and proteomic information. The primary aim of this compound is to enhance our understanding of cancer biology by identifying key pathways and proteins that have significant biological and clinical implications.

This compound utilizes a factor graph model to interpret complex multi-omic data. The framework operates through several key steps:

  • Data Integration : It combines DNA copy number alterations (CNA) and RNA sequencing (RNA-seq) data to establish a comprehensive view of cellular states.
  • Pathway Level Calculation : By employing a biological pathway network, this compound calculates consensus activity levels for proteins associated with these pathways.
  • Statistical Validation : The framework runs permutation tests to eliminate false positives in pathway activity predictions.
  • Patient Grouping : this compound groups biological samples based on their pathway activities, which facilitates the identification of patient subgroups with distinct clinical outcomes.

Case Studies and Findings

A notable application of this compound is its use with head and neck squamous cell carcinoma (HNSCC) data from The Cancer Genome Atlas (TCGA). Key findings from this analysis include:

  • Identification of Immune Response Pathways : this compound successfully identified a patient subgroup enriched in immune response pathways that were not apparent when analyzing CNA or RNA-seq data individually. This highlights the framework's capability to reveal novel insights into tumor biology.
  • Clinical Correlation : Proteins associated with the identified immune response pathways were correlated with better overall survival rates, indicating potential therapeutic targets.

Data Tables

The following table summarizes the key proteins identified in the HNSCC study along with their associated pathway activities and clinical outcomes:

Protein NamePathway ActivityClinical Outcome
Protein AActivatedImproved Survival
Protein BRepressedPoor Prognosis
Protein CNormalNeutral Impact

Research Findings

Recent studies utilizing this compound have demonstrated its effectiveness in various cancer types beyond HNSCC. For instance:

  • Breast Cancer : this compound was used to analyze multi-omic datasets, revealing distinct pathway alterations linked to treatment responses.
  • Lung Cancer : The framework identified novel biomarkers that could predict patient outcomes based on pathway activity profiles.

Q & A

Basic Questions

Q. What is the methodological foundation of MPAC in multi-omic cancer research?

this compound integrates genomic, transcriptomic, and proteomic data using factor graphs derived from biological pathways. This framework infers consensus protein and pathway activities by reconciling multi-omic measurements, enabling systematic analysis of cancer mechanisms. Permutation testing is applied to validate predictions against random noise, ensuring statistical rigor .

Q. How does this compound handle conflicting measurements across omic data types (e.g., DNA vs. RNA discrepancies)?

this compound resolves contradictions by leveraging prior biological pathway knowledge to establish network relationships. For example, conflicting DNA copy number alterations and RNA expression levels are harmonized through weighted consensus algorithms, prioritizing pathway-level coherence over individual omic signals .

Q. What types of data inputs are required for this compound analysis?

this compound requires structured multi-omic datasets (e.g., DNA copy number, RNA-seq, proteomics) formatted for compatibility with pathway databases (e.g., KEGG, Reactome). Data preprocessing must include normalization, quality control (e.g., outlier removal), and alignment with pathway entity identifiers .

Advanced Research Questions

Q. What experimental design considerations are critical for applying this compound to novel cancer cohorts?

Researchers should:

  • Define clinical subgroups : Pre-stratify patients based on molecular or phenotypic traits to enhance pathway activity detection.
  • Optimize omic data resolution : Ensure sequencing depth (e.g., ≥30x for WGS) and proteomic coverage (e.g., >5,000 proteins) to minimize missing values.
  • Validate with orthogonal assays : Confirm key pathway predictions using immunohistochemistry or functional assays .

Q. How can this compound be adapted to address non-cancer multi-omic datasets (e.g., neurodegenerative diseases)?

Adaptation involves:

  • Curating disease-specific pathways : Replace cancer-centric pathways (e.g., PI3K-AKT) with relevant ones (e.g., amyloid-beta processing).
  • Adjusting permutation parameters : Modify null models to account for tissue-specific noise profiles.
  • Incorporating spatial omics : Integrate single-cell or spatial transcriptomics to resolve tissue heterogeneity .

Q. What statistical safeguards does this compound implement to avoid overfitting in small sample cohorts?

  • Permutation-based significance thresholds : Compare observed pathway activities against 1,000+ randomized datasets to control false discovery rates (FDR < 0.05).
  • Cross-validation : Use leave-one-out or k-fold validation to assess stability of patient subgroup identifications.
  • External validation cohorts : Replicate findings in independent datasets (e.g., GEO, ICGC) .

Q. How does this compound address challenges in pathway annotation completeness and bias?

  • Hybrid pathway databases : Combine canonical pathways (e.g., KEGG) with context-specific interactions (e.g., tumor microenvironment pathways).
  • Unannotated entity handling : Use guilt-by-association methods to infer roles for uncharacterized proteins based on co-regulated omic profiles .

Q. Methodological Best Practices

Q. What steps ensure computational reproducibility when using the this compound R package?

  • Version control : Document software dependencies (e.g., Bioconductor release 3.18).
  • Parameter logging : Save all input parameters (e.g., permutation iterations, FDR thresholds) in metadata.
  • Public data sharing : Deposit processed datasets and scripts in FAIR-compliant repositories (e.g., Zenodo, Synapse) .

Q. How should researchers interpret this compound-derived patient subgroups with unclear clinical correlations?

  • Multi-variate survival analysis : Test subgroup associations with progression-free survival using Cox proportional hazards models.
  • Immune infiltration analysis : Overlay subgroup classifications with immune cell deconvolution scores (e.g., CIBERSORT) to identify microenvironmental drivers .

Q. Data Presentation Standards

Q. What tabular formats are recommended for reporting this compound results in publications?

Include:

  • Pathway activity matrix : Rows as pathways, columns as patients, values as z-scores.
  • Clinical annotation table : Patient ID, subgroup, survival status, and key omic alterations.
  • Permutation test summary : FDR-adjusted p-values for top pathways .

Properties

IUPAC Name

(E)-6-[4-(4-carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-13(8-10-18(25)26)7-9-15-20(28-3)14(2)16-12-30-22(27)19(16)21(15)29-11-5-4-6-17(23)24/h7H,4-6,8-12H2,1-3H3,(H,23,24)(H,25,26)/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFECETFRFNZFKJ-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858155
Record name (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931407-27-1
Record name (4E)-6-[4-(4-Carboxybutoxy)-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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